3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Agrochemical Intermediate SDHI Fungicide Physicochemical Profiling

Agrochemical discovery teams seeking to expand beyond patented 3-(difluoromethyl)pyrazole-4-carboxylic acid (DFPA) intermediates need structurally distinct building blocks with predictable reactivity. This compound addresses that gap with a 3-[(2,2-difluoroethoxy)methyl] substituent that increases lipophilicity (est. logP >1.5 vs. ~0.6-1.1 for DFPA) and introduces an ether oxygen H-bond acceptor, enabling systematic SAR exploration of the SDH ubiquinone-binding pocket. - Enables synthesis of non-infringing pyrazole-4-carboxamide libraries - 4-COOH handle ready for amidation with diverse aromatic/heteroaromatic amines - Available in gram-scale quantities for process chemistry optimization

Molecular Formula C8H10F2N2O3
Molecular Weight 220.176
CAS No. 1975117-56-6
Cat. No. B2610167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1975117-56-6
Molecular FormulaC8H10F2N2O3
Molecular Weight220.176
Structural Identifiers
SMILESCN1C=C(C(=N1)COCC(F)F)C(=O)O
InChIInChI=1S/C8H10F2N2O3/c1-12-2-5(8(13)14)6(11-12)3-15-4-7(9)10/h2,7H,3-4H2,1H3,(H,13,14)
InChIKeyQOCOQJMTWDBFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic Acid: Core SDHI Fungicide Intermediate


3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1975117-56-6) is a fluorinated pyrazole-4-carboxylic acid building block. It belongs to a class of heterocyclic intermediates that have become foundational in the discovery and manufacture of succinate dehydrogenase inhibitor (SDHI) fungicides—a dominant category in modern crop protection [1]. The compound is characterized by a 1-methylpyrazole core, a carboxylic acid handle at the 4-position for downstream amidation, and a distinctive 3-[(2,2-difluoroethoxy)methyl] substituent. This substitution pattern distinguishes it from the widely commercialized 3-(difluoromethyl) analog (DFPA, CAS 176969-34-9) and from its 5-substituted regioisomer (CAS 1597224-87-7), potentially offering differentiated physicochemical and pharmacological properties relevant to agrochemical lead optimization .

Substitution 3-[(2,2-difluoroethoxy)methyl] group differentiates from DFPA and 5-regioisomer
Handle Free 4-COOH ready for amide coupling (HATU/DCC standard protocols)
Context Supports SDHI lead optimization library synthesis

Why Generic Substitution Fails for This Pyrazole-4-carboxylic Acid Intermediate


Within the pyrazole-4-carboxylic acid intermediate class, the assumption of interchangeability is invalid. The established gold-standard intermediate, DFPA, relies on a 3-difluoromethyl group that is a metabolic and physicochemical linchpin for at least seven commercial SDHI fungicides (e.g., fluxapyroxad, bixafen, isopyrazam) [1]. Substituting DFPA with the 3-[(2,2-difluoroethoxy)methyl] analog introduces a fundamentally different steric bulk, an additional hydrogen-bond acceptor (ether oxygen), and significantly increased lipophilicity at a position critical for target enzyme binding. Even regioisomeric substitution (moving the identical difluoroethoxymethyl group from the 3- to the 5-position of the pyrazole) generates a distinct compound (CAS 1597224-87-7) with altered electronic distribution, reactivity, and biological fingerprint. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant property divergences.

DFPA (3-difluoromethyl) analog
Different steric bulk, extra H-bond acceptor, and higher lipophilicity may alter target binding and translocation profile
5-substituted regioisomer
Regioisomeric shift changes electronic distribution and reactivity; predicted boiling point and density diverge significantly

Quantitative Evidence: Key Property Comparisons with Closest Analogs


Lipophilicity and H-Bond Acceptor Increase vs. Industry Standard DFPA

The target compound incorporates a difluoroethoxymethyl substituent at the pyrazole 3-position, replacing the difluoromethyl group found on the dominant industrial intermediate DFPA (CAS 176969-34-9). This modification increases the molecular weight from 176.12 to 220.17 g/mol, raises the predicted logP by at least 0.4–0.9 log units (from ~0.6–1.1 for DFPA to an estimated >1.5 for the target, based on the addition of a –CH2O– spacer ), and adds one hydrogen-bond acceptor atom. In agrochemical design, elevated logP within the optimal range correlates with improved cuticular penetration and phloem mobility, while the ether oxygen provides an additional interaction site in the SDH ubiquinone-binding pocket [1].

Lipophilicity vs DFPA
Reported predicted
logP >1.5 vs ~0.6–1.1; MW 220 vs 176 g/mol
May influence translocation and binding kinetics
Predicted from ChemSrc/Chem960 databases
Agrochemical Intermediate SDHI Fungicide Physicochemical Profiling

Regioisomeric Impact: 3-Position vs. 5-Position Substitution

The 3-[(2,2-difluoroethoxy)methyl] derivative (CAS 1975117-56-6) is the regioisomer of the 5-substituted analog (CAS 1597224-87-7). In pyrazole chemistry, the 3- and 5-positions are chemically non-equivalent due to the adjacent N-methyl group at position 1. Predicted boiling points differ: 342.5±42.0 °C for the ethyl ester of the target versus 351.0±37.0 °C for the 5-substituted acid, and predicted densities diverge (1.27 vs. 1.42 g/cm³) [REFS-1, REFS-2]. Moreover, in SDHI fungicide SAR, the 3-position substituent occupies a spatially distinct region of the SDH binding pocket compared to the 5-position, directly influencing inhibitory potency and resistance profiles [1].

Regioisomer Properties
Direct comparison
Boiling point: 342.5 vs 351.0 °C; density: 1.27 vs 1.42 g/cm³
Confirms distinct intermolecular interactions and reactivity
Predicted property data from ChemicalBook
Regioisomer Comparison SAR Pyrazole Functionalization

Versatile 4-Carboxylic Acid Handle for Amide Library Synthesis

The 4-carboxylic acid functionality permits direct, high-yielding amidation with diverse amines—the key final step in assembling pyrazole-4-carboxamide SDHI candidates. This compound serves as a direct precursor for generating novel amide derivatives that explore chemical space inaccessible to DFPA-derived libraries. The difluoroethoxymethyl group provides a unique steric and electronic environment that, when coupled with the amide diversity element, enables exploration of structure-activity relationships orthogonal to those defined by the difluoromethyl series [REFS-1, REFS-2].

Amide Library Synthesis
Class-level
Free 4-COOH enables HATU/DCC-mediated amidation
Supports diverse amide library generation
Standard coupling protocols
Combinatorial Chemistry Amide Coupling SDHI Lead Optimization

Commercial Availability at Consistent 95% Purity Baseline

The target compound is commercially available through the Enamine chemical collection (distributed via Sigma-Aldrich/Merck), with a reported purity specification of 95% . This purity level is consistent with the 95% minimum purity commonly specified for the 5-substituted regioisomer (CAS 1597224-87-7) , providing a comparable quality benchmark. The compound is supplied as a powder with recommended storage at room temperature, facilitating straightforward laboratory handling. Consistent purity across suppliers is critical for generating reproducible biological data in SDHI screening cascades.

Purity Baseline
Supplier data
95% purity, powder, room temp storage
Supports batch-to-batch consistency in SAR
Supplier technical datasheet
Procurement Quality Control Reproducibility

Fluorinated Motif for Enhanced Metabolic Stability

The 2,2-difluoroethoxy (–OCH2CHF2) motif is established in agrochemical design as a metabolically stable, lipophilic group that resists oxidative degradation compared to non-fluorinated alkoxy substituents. While direct metabolic stability data for this specific intermediate are not publicly available, the motif itself is validated in multiple commercial agrochemicals and in lead optimization programs for SDHI fungicides where fluorinated alkoxy groups contribute to prolonged residual activity on crop surfaces [REFS-1, REFS-2]. The CF2H terminus also acts as a weak hydrogen-bond donor, which can enhance target binding complementarity.

Metabolic Stability Motif
Class-level inference
–OCH2CHF2 resists oxidative metabolism
May contribute to prolonged residual activity profile
Agrochemical fluorine chemistry literature
Fluorine Chemistry Metabolic Stability Agrochemical Design

Key Application Scenarios for R&D and Procurement


Novel SDHI Amide Libraries for Resistance-Breaking Discovery

This intermediate is specifically suited for synthesizing focused amide libraries that explore the chemical space around the SDH ubiquinone-binding site in a region complementary to that probed by DFPA-derived amides. By coupling the 4-carboxylic acid with diverse aromatic and heteroaromatic amines, researchers can generate novel pyrazole-4-carboxamides with potentially differentiated resistance profiles against key phytopathogens such as Botrytis cinerea, Zymoseptoria tritici, and Puccinia spp. [1].

SAR Studies to Decouple Lipophilicity from SDHI Potency

The increased lipophilicity (estimated logP >1.5) and additional ether oxygen of the 3-[(2,2-difluoroethoxy)methyl] substituent, relative to the 3-difluoromethyl group (logP ~0.6–1.1), enable systematic SAR investigations that decouple the contributions of hydrophobicity, hydrogen-bonding capacity, and steric bulk to target binding and in planta mobility. The 5-substituted regioisomer (CAS 1597224-87-7) serves as a critical control compound in these studies [REFS-1, REFS-2].

Process Chemistry for Scalable Fluorinated Pyrazole Synthesis

The compound's 4-carboxylic acid group allows for straightforward derivatization (esterification, amidation, reduction) to access a wide range of downstream intermediates. Its compatibility with multigram-scale synthesis protocols, as demonstrated for analogous fluoroalkyl-substituted pyrazole-4-carboxylic acids, makes it a viable starting point for process chemistry optimization aimed at cost-effective manufacturing of proprietary agrochemical candidates [2].

Expanding Freedom-to-Operate in SDHI Chemical Space

Given that the 3-(difluoromethyl)pyrazole-4-carboxylic acid scaffold is heavily patented and incorporated into multiple blockbuster SDHI fungicides, the 3-[(2,2-difluoroethoxy)methyl] variant provides a structurally distinct intermediate for building patentable, non-infringing pyrazole-4-carboxamide compositions of matter. The regioisomeric differentiation from the 5-substituted analog further strengthens the intellectual property position [3].

Application
Selection Property
Validation Focus
SDH amide library synthesis
Unique 3-[(2,2-difluoroethoxy)methyl] substituent
Binding-site complementarity review
Lipophilicity–activity SAR studies
Increased logP and H-bond acceptor count
Translocation and binding kinetics studies
Scalable process chemistry
4-COOH derivatization compatibility
Multigram-scale synthesis feasibility
Intellectual property differentiation
Structurally distinct from DFPA scaffold
Patent landscape and freedom-to-operate review
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